![molecular formula C12H21NO3 B3111487 Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 1824555-15-8](/img/structure/B3111487.png)
Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Overview
Description
Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, also known as TBH, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications.
Mechanism of Action
Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate acts as a dopamine transporter blocker by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synapse, which can help alleviate symptoms of Parkinson's disease. Additionally, this compound has been shown to reduce drug-seeking behavior by inhibiting the release of dopamine in response to drug cues.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on dopamine levels in the brain. Studies have shown that this compound can increase dopamine levels in the striatum, a region of the brain associated with movement and reward. Additionally, this compound has been shown to decrease dopamine release in response to drug cues, which may help reduce drug-seeking behavior.
Advantages and Limitations for Lab Experiments
Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate has several advantages for use in lab experiments. It is a highly specific dopamine transporter blocker, which allows for precise manipulation of dopamine levels in the brain. Additionally, this compound has a long half-life, which allows for sustained effects over an extended period. However, this compound is a relatively new compound and has not been extensively studied in humans, which limits its potential for clinical use.
Future Directions
There are several potential future directions for Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate research. One area of interest is the development of more potent and selective dopamine transporter blockers. Additionally, this compound may have potential applications in the treatment of other neurological disorders, such as depression and anxiety. Further research is needed to better understand the mechanism of action and potential therapeutic uses of this compound.
Scientific Research Applications
Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and addiction. Studies have shown that this compound can act as a potent dopamine transporter blocker, which may help alleviate symptoms of Parkinson's disease. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models, suggesting its potential as a treatment for addiction.
properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-4-5-10(13)8(6-9)7-14/h8-10,14H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGHRQSHENJFAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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